![molecular formula C20H23NO4 B4983761 methyl 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]benzoate](/img/structure/B4983761.png)
methyl 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DMIBB and belongs to the class of isoquinoline derivatives.
Mechanism of Action
DMIBB exerts its neuroprotective effects through multiple mechanisms, including the inhibition of amyloid-beta aggregation, the activation of the Nrf2-ARE pathway, and the inhibition of oxidative stress. DMIBB can also modulate the activity of various enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and dopamine receptors.
Biochemical and Physiological Effects:
DMIBB has been shown to have various biochemical and physiological effects, including the inhibition of amyloid-beta aggregation, the activation of the Nrf2-ARE pathway, and the modulation of enzyme and receptor activity. DMIBB can also improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
DMIBB has several advantages for lab experiments, including its high purity, stability, and reproducibility. However, DMIBB can also have limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
Future research on DMIBB should focus on its potential therapeutic applications, especially in the treatment of neurodegenerative diseases. Additional studies are needed to determine the optimal dosage, administration route, and safety profile of DMIBB in animal models and human clinical trials. Moreover, future research should investigate the potential of DMIBB as a lead compound for the development of novel drugs for neurodegenerative diseases.
Synthesis Methods
DMIBB can be synthesized using different methods, including the Pictet-Spengler reaction, which involves the reaction of 3,4-dimethoxyphenethylamine with p-anisaldehyde in the presence of a Lewis acid catalyst. Another method is the Mannich reaction, which involves the reaction of 3,4-dimethoxyphenethylamine with p-anisaldehyde and formaldehyde in the presence of a base catalyst. Both methods have been used to synthesize DMIBB with high yields and purity.
Scientific Research Applications
DMIBB has been extensively studied for its potential therapeutic applications, especially in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. DMIBB has been shown to have neuroprotective properties and can inhibit the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease. DMIBB has also been shown to have antioxidant properties and can protect neurons from oxidative stress, which is a common feature of neurodegenerative diseases.
properties
IUPAC Name |
methyl 4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-23-18-10-16-8-9-21(13-17(16)11-19(18)24-2)12-14-4-6-15(7-5-14)20(22)25-3/h4-7,10-11H,8-9,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJFGNXFJCQLFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC=C(C=C3)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.